An In-depth Technical Guide to Quinazoline-4,7-diol and the Broader Quinazolinone Scaffold
An In-depth Technical Guide to Quinazoline-4,7-diol and the Broader Quinazolinone Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Quinazoline-4,7-diol, including its chemical identifiers. Due to the limited availability of extensive experimental data for this specific molecule in publicly accessible literature, this document also presents a broader overview of the quinazolinone scaffold, to which Quinazoline-4,7-diol belongs. The experimental protocols, biological activities, and signaling pathways discussed are representative of the quinazolinone class and serve as a foundational resource for research and development.
Core Compound: Quinazoline-4,7-diol
Quinazoline-4,7-diol, also known as 7-hydroxy-4(3H)-quinazolinone, is a heterocyclic organic compound.
| Chemical Identifier | Value |
| CAS Number | 16064-25-8 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Synthesis of the Quinazolinone Scaffold
The synthesis of the 4(3H)-quinazolinone core can be achieved through several established methods. The Niementowski synthesis is a classic and straightforward approach.
Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol describes a general method for the condensation of anthranilic acid with an acid amide to form the quinazolinone ring.[1]
Materials:
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Anthranilic acid
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Formamide (or other appropriate amide)
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Heating mantle or oil bath
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Round-bottom flask
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Reflux condenser
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Crystallization dish
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Filtration apparatus
Procedure:
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Combine anthranilic acid and an excess of formamide in a round-bottom flask.
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Heat the mixture in an open container at 120°C for a specified duration. The reaction involves the elimination of water and proceeds through an o-amidobenzamide intermediate.[1]
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Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled mixture into cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4(3H)-quinazolinone.
Diagram: General Workflow for Quinazolinone Synthesis and Evaluation
Caption: A generalized workflow from the synthesis of a quinazolinone compound to its biological evaluation.
Biological Activities and Quantitative Data
Quinazolinone derivatives have been extensively studied and have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[2] Other reported activities include anti-inflammatory, antimicrobial, antimalarial, and anticonvulsant properties.[1][2][3]
The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit protein kinases involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Quantitative Data: Cytotoxicity of Quinazolinone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinazolinone derivatives against several human cancer cell lines. It is important to note that these are derivatives and not Quinazoline-4,7-diol itself.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Quinazolin-4(3H)-one-Based Hydroxamic Acids | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | 0.10 - 0.38 | [4] |
| Quinazolin-4(3H)-one-7-carboxamides (sEH Inhibition) | Soluble Epoxide Hydrolase (sEH) | 0.30 - 0.66 | [5] |
| Nitro-substituted quinazolin-4(3H)-one (NLRP3 Inhibition) | NLRP3 Inflammasome | 5 | [6] |
Signaling Pathways
A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades that promote cell proliferation, survival, and differentiation.
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Quinazolinones
Caption: Inhibition of EGFR autophosphorylation by quinazolinone-based tyrosine kinase inhibitors.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Cytotoxicity Assay (XTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
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Human cancer cell line (e.g., HepG2)
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Cell culture medium and supplements (e.g., DMEM, FBS)
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96-well microtiter plates
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Test compound (dissolved in a suitable solvent like DMSO)
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XTT labeling reagent
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Electron-coupling reagent
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours). Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
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XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
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Incubation with XTT: Add the XTT mixture to each well and incubate for an additional 2-4 hours. The viable cells will metabolize the XTT to a colored formazan product.
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Data Acquisition: Measure the absorbance of the formazan product in each well using a microplate reader at the appropriate wavelength (e.g., 450-500 nm with a reference wavelength of ~650 nm).
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Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
Quinazoline-4,7-diol is a member of the pharmacologically significant quinazolinone family. While specific biological data for Quinazoline-4,7-diol is not extensively documented, the broader class of quinazolinones represents a "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities. The inhibition of key signaling pathways, such as the EGFR cascade, is a well-established mechanism for the anticancer effects of many quinazolinone-based compounds. The synthetic and analytical protocols provided herein serve as a foundational guide for researchers interested in exploring the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolin-4(3H)-one-Based Hydroxamic Acids: Design, Synthesis and Evaluation of Histone Deacetylase Inhibitory Effects and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
